Veliparib

Catalog No.
S548583
CAS No.
912444-00-9
M.F
C13H16N4O
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Veliparib

CAS Number

912444-00-9

Product Name

Veliparib

IUPAC Name

2-[(2R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C13H16N4O/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17)/t13-/m1/s1

InChI Key

JNAHVYVRKWKWKQ-CYBMUJFWSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-((R)-2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide, ABT 888, ABT-888, ABT888, veliparib

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

Isomeric SMILES

C[C@@]1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N

The exact mass of the compound Veliparib is 244.13241 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 737664. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Veliparib (ABT-888) is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, exhibiting a Ki of 5.2 nM and 2.9 nM, respectively . Unlike other compounds in its class, Veliparib is distinguished by its exceptionally low PARP trapping activity, functioning almost exclusively as a catalytic inhibitor[1]. This distinct pharmacological profile results in minimal single-agent cytotoxicity, making it a highly process-compatible and well-tolerated baseline material for complex in vivo combination therapy models. With an oral bioavailability ranging from 56% to 92% in preclinical models and excellent aqueous solubility when formulated, Veliparib is the benchmark procurement choice for researchers requiring pure catalytic PARP inhibition without the confounding myelosuppressive toxicity associated with strong PARP trappers.

Substituting Veliparib with more common PARP inhibitors like Olaparib, Niraparib, or Talazoparib fundamentally alters experimental outcomes due to two major pharmacological divergences: PARP trapping and blood-brain barrier (BBB) efflux [1]. Talazoparib and Olaparib strongly trap PARP onto DNA, creating stalled replication forks that drive severe single-agent cytotoxicity and acute bone marrow toxicity (myelosuppression) when combined with alkylating agents like temozolomide [2]. If a researcher substitutes Veliparib with these trappers in a combination assay, the model will likely fail prematurely due to systemic toxicity rather than target-specific synergy. Furthermore, generic substitution in neuro-oncology models fails because Olaparib and Rucaparib are strong substrates for P-glycoprotein (P-gp) and BCRP efflux pumps, restricting their brain penetration, whereas Veliparib readily crosses the BBB to achieve therapeutically relevant CNS concentrations [3].

Decoupling Catalytic Inhibition from PARP Trapping Cytotoxicity

Veliparib is distinctly positioned as a pure catalytic inhibitor with minimal PARP trapping, contrasting sharply with other clinical-stage PARP inhibitors [1]. While Talazoparib exhibits extreme trapping potency, Veliparib demonstrates approximately 1,000-fold less trapping activity despite having a similar nanomolar affinity for catalytic inhibition (Ki = 5.2 nM) [2]. In biochemical assays, Veliparib requires concentrations that vastly exceed its cellular PAR IC50 to elicit half-maximal trapping, whereas Talazoparib traps PARP at concentrations identical to its catalytic IC50 [1].

Evidence DimensionPARP trapping potency vs. Catalytic IC50
Target Compound DataVeliparib (Trapping potency ~1,000-fold lower than Talazoparib; requires concentrations >100x its PAR IC50 to trap)
Comparator Or BaselineTalazoparib (Trapping occurs at 1x PAR IC50)
Quantified Difference>1,000-fold reduction in PARP trapping activity relative to catalytic inhibition.
ConditionsCellular and biochemical PARP1 trapping assays.

Procurement of Veliparib is essential for researchers who need to isolate the effects of catalytic PARP inhibition from the confounding, highly cytotoxic effects of PARP-DNA trapping.

Superior Blood-Brain Barrier (BBB) Penetration for Orthotopic Models

For CNS applications, Veliparib significantly outperforms standard PARP inhibitors in crossing the blood-brain barrier[1]. In pharmacokinetic evaluations of normal rodents, Veliparib achieved a brain-to-plasma concentration ratio of approximately 0.47 [2]. In stark contrast, Talazoparib achieved a ratio of only 0.02, and Olaparib demonstrated highly restricted brain penetration due to active efflux by P-gp and BCRP transporters [1]. This robust brain penetrance allows Veliparib to effectively sensitize orthotopic glioblastoma models to radiation and temozolomide [2].

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound DataVeliparib (~0.47 ratio)
Comparator Or BaselineTalazoparib (~0.02 ratio) and Olaparib (highly restricted by P-gp)
Quantified Difference>23-fold higher brain-to-plasma ratio for Veliparib compared to Talazoparib.
ConditionsIn vivo pharmacokinetic distribution in rodent models.

Buyers conducting neuro-oncology research must select Veliparib over Talazoparib or Olaparib to ensure the compound actually reaches the target tumor in orthotopic brain models.

Expanded Therapeutic Window for In Vivo Combination Tolerability

The low trapping activity of Veliparib translates directly into superior in vivo tolerability when combined with DNA-alkylating agents [1]. In comparative cytotoxicity profiling, Veliparib demonstrated a >100-fold resolution between its IC50 for PAR inhibition and its IC50 for healthy bone marrow (BM) cytotoxicity [2]. Conversely, the potent trapper Talazoparib showed less than a 2-fold difference, meaning it causes severe BM toxicity almost immediately at therapeutically active doses[2]. This allows Veliparib to be dosed at much higher relative concentrations in mouse xenograft models alongside agents like temozolomide without inducing lethal myelosuppression [1].

Evidence DimensionResolution between target inhibition and bone marrow toxicity
Target Compound DataVeliparib (>100-fold safety window between PAR inhibition and BM cytotoxicity)
Comparator Or BaselineTalazoparib (<2-fold safety window)
Quantified Difference>50x wider therapeutic window for Veliparib in avoiding bone marrow toxicity.
ConditionsIn vitro and in vivo bone marrow cytotoxicity assays combined with alkylating agents.

Veliparib is the mandatory choice for in vivo combination studies where standard PARP inhibitors would cause premature subject death due to overlapping myelosuppressive toxicities.

In Vivo Combination Therapy Development with Alkylating Agents

Because Veliparib possesses a >100-fold safety window against bone marrow cytotoxicity compared to strong trappers, it is the optimal PARP inhibitor for preclinical models evaluating synergistic combinations with DNA-damaging chemotherapies (e.g., temozolomide, cisplatin, carboplatin). It allows researchers to maximize catalytic PARP inhibition without confounding the model with premature myelosuppressive subject death [1].

Orthotopic Glioblastoma and CNS Metastasis Modeling

Veliparib's superior brain-to-plasma ratio (~0.47) makes it a critical procurement choice for neuro-oncology. Unlike Olaparib or Talazoparib, which are heavily restricted by BBB efflux pumps, Veliparib effectively penetrates brain tissue, making it the standard baseline for testing PARP inhibition in intracranial xenografts and patient-derived glioblastoma models [2].

Mechanistic Decoupling of PARP Trapping vs. Catalysis

In fundamental DNA damage response (DDR) research, Veliparib serves as the essential 'catalytic-only' control compound. By comparing cellular responses between Veliparib (low trapping) and Talazoparib (high trapping), researchers can quantitatively decouple the biological effects of pure PARylation inhibition from the physical effects of trapped PARP-DNA complexes[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

244.13241115 Da

Monoisotopic Mass

244.13241115 Da

Heavy Atom Count

18

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

01O4K0631N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H341 (100%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of high-grade glioma
Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of peritoneal carcinoma
Treatment of lung carcinoma (small cell and non-small cell carcinoma)
Treatment of breast cance

Pharmacology

Veliparib is a poly(ADP-ribose) polymerase (PARP) -1 and -2 inhibitor with chemosensitizing and antitumor activities. With no antiproliferative effects as a single agent at therapeutic concentrations, ABT-888 inhibits PARPs, thereby inhibiting DNA repair and potentiating the cytotoxicity of DNA-damaging agents. PARP nuclear enzymes are activated by DNA single or double strand breaks, resulting in the poly(ADP-ribosyl)ation of other nuclear DNA binding proteins involved in DNA repair; poly(ADP-ribosyl)ation contributes to efficient DNA repair and to survival of proliferating cells exposed to mild genotoxic stresses as induced by as oxidants, alkylating agents or ionizing radiation.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP [HSA:142 10038 10039 143] [KO:K24070 K10798]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

912444-00-9

Wikipedia

Veliparib

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Bhute VJ, Ma Y, Bao X, Palecek SP. The Poly (ADP-Ribose) Polymerase Inhibitor Veliparib and Radiation Cause Significant Cell Line Dependent Metabolic Changes in Breast Cancer Cells. Sci Rep. 2016 Nov 4;6:36061. doi: 10.1038/srep36061. PubMed PMID: 27811964; PubMed Central PMCID: PMC5095763.
2: Ramalingam SS, Blais N, Mazieres J, Reck M, Jones CM, Juhász E, Urban L, Orlov S, Barlési F, Kio E, Keiholz U, Qin Q, Qian J, Nickner C, Dziubinski J, Xiong H, Ansell P, McKee MD, Giranda V, Gorbunova V. Randomized, Placebo-Controlled, Phase 2 Study of Veliparib in Combination with Carboplatin and Paclitaxel for Advanced/Metastatic Non-Small Cell Lung Cancer. Clin Cancer Res. 2016 Oct 10. pii: clincanres.3069.2016. [Epub ahead of print] PubMed PMID: 27803064.
3: Munasinghe W, Stodtmann S, Tolcher A, Calvo E, Gordon M, Jalving M, de Vos-Geelen J, Medina D, Bergau D, Nuthalapati S, Hoffman D, Shepherd S, Xiong H. Effect of veliparib (ABT-888) on cardiac repolarization in patients with advanced solid tumors: a randomized, placebo-controlled crossover study. Cancer Chemother Pharmacol. 2016 Nov;78(5):1003-1011. PubMed PMID: 27709282; PubMed Central PMCID: PMC5083757.
4: Isakoff SJ, Puhalla S, Domchek SM, Friedlander M, Kaufman B, Robson M, Telli ML, Diéras V, Han HS, Garber JE, Johnson EF, Maag D, Qin Q, Giranda VL, Shepherd SP. A randomized Phase II study of veliparib with temozolomide or carboplatin/paclitaxel versus placebo with carboplatin/paclitaxel in BRCA1/2 metastatic breast cancer: design and rationale. Future Oncol. 2016 Oct 14. [Epub ahead of print] PubMed PMID: 27739325.
5: Chabot P, Hsia TC, Ryu JS, Gorbunova V, Belda-Iniesta C, Ball D, Kio E, Mehta M, Papp K, Qin Q, Qian J, Holen KD, Giranda V, Suh JH. Veliparib in combination with whole-brain radiation therapy for patients with brain metastases from non-small cell lung cancer: results of a randomized, global, placebo-controlled study. J Neurooncol. 2016 Sep 21. [Epub ahead of print] PubMed PMID: 27655223.
6: Subhash VV, Tan SH, Yeo MS, Yan FL, Peethala PC, Liem N, Krishnan V, Yong WP. ATM expression predicts Veliparib and Irinotecan sensitivity in gastric cancer by mediating P53 independent regulation of cell cycle and apoptosis. Mol Cancer Ther. 2016 Sep 16. pii: molcanther.1002.2015. [Epub ahead of print] PubMed PMID: 27638859.
7: Pratz KW, Rudek MA, Gojo I, Litzow MR, McDevitt MA, Ji JJ, Karnitz L, Herman JG, Kinders R, Smith BD, Gore SD, Carraway H, Showel MM, Gladstone DE, Levis MJ, Tsai HL, Rosner GL, Chen A, Kaufmann SH, Karp J. A Phase I study of topotecan, carboplatin and the PARP inhibitor veliparib in acute leukemias, aggressive myeloproliferative neoplasms and chronic myelomonocytic leukemia. Clin Cancer Res. 2016 Aug 22. pii: clincanres.1274.2016. [Epub ahead of print] PubMed PMID: 27551000.
8: Gojo I, Beumer JH, Pratz KW, McDevitt MA, Baer MR, Blackford AL, Smith BD, Gore SD, Carraway H, Showel MM, Levis MJ, Dezern A, Gladstone DE, Ji JJ, Wang L, Kinders R, Pouquet M, Ali-Walbi I, Rudek MA, Poh W, Herman JG, Karnitz L, Kaufmann SH, Chen A, Karp J. A phase 1 study of the PARP inhibitor veliparib in combination with temozolomide in acute myeloid leukemia. Clin Cancer Res. 2016 Aug 8. pii: clincanres.0984.2016. [Epub ahead of print] PubMed PMID: 27503200.
9: Rugo HS, Olopade OI, DeMichele A, Yau C, van 't Veer LJ, Buxton MB, Hogarth M, Hylton NM, Paoloni M, Perlmutter J, Symmans WF, Yee D, Chien AJ, Wallace AM, Kaplan HG, Boughey JC, Haddad TC, Albain KS, Liu MC, Isaacs C, Khan QJ, Lang JE, Viscusi RK, Pusztai L, Moulder SL, Chui SY, Kemmer KA, Elias AD, Edmiston KK, Euhus DM, Haley BB, Nanda R, Northfelt DW, Tripathy D, Wood WC, Ewing C, Schwab R, Lyandres J, Davis SE, Hirst GL, Sanil A, Berry DA, Esserman LJ; I-SPY 2 Investigators.. Adaptive Randomization of Veliparib-Carboplatin Treatment in Breast Cancer. N Engl J Med. 2016 Jul 7;375(1):23-34. doi: 10.1056/NEJMoa1513749. PubMed PMID: 27406347.
10: Kummar S, Wade JL, Oza AM, Sullivan D, Chen AP, Gandara DR, Ji J, Kinders RJ, Wang L, Allen D, Coyne GO, Steinberg SM, Doroshow JH. Randomized phase II trial of cyclophosphamide and the oral poly (ADP-ribose) polymerase inhibitor veliparib in patients with recurrent, advanced triple-negative breast cancer. Invest New Drugs. 2016 Jun;34(3):355-63. doi: 10.1007/s10637-016-0335-x. PubMed PMID: 26996385; PubMed Central PMCID: PMC4860030.
11: Villalona-Calero MA, Duan W, Zhao W, Shilo K, Schaaf LJ, Thurmond J, Westman JA, Marshall J, Xiaobai L, Ji J, Rose J, Lustberg M, Bekaii-Saab T, Chen A, Timmers C. Veliparib Alone or in Combination with Mitomycin C in Patients with Solid Tumors With Functional Deficiency in Homologous Recombination Repair. J Natl Cancer Inst. 2016 Feb 4;108(7). pii: djv437. doi: 10.1093/jnci/djv437. PubMed PMID: 26848151; PubMed Central PMCID: PMC4948564.
12: LoRusso PM, Li J, Burger A, Heilbrun LK, Sausville EA, Boerner SA, Smith D, Pilat MJ, Zhang J, Tolaney SM, Cleary JM, Chen AP, Rubinstein L, Boerner JL, Bowditch A, Cai D, Bell T, Wolanski A, Marrero AM, Zhang Y, Ji J, Ferry-Galow K, Kinders RJ, Parchment RE, Shapiro GI. Phase I Safety, Pharmacokinetic, and Pharmacodynamic Study of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor Veliparib (ABT-888) in Combination with Irinotecan in Patients with Advanced Solid Tumors. Clin Cancer Res. 2016 Jul 1;22(13):3227-37. doi: 10.1158/1078-0432.CCR-15-0652. PubMed PMID: 26842236; PubMed Central PMCID: PMC4930710.
13: Bogliolo S, Cassani C, Dominoni M, Musacchi V, Venturini PL, Spinillo A, Ferrero S, Gardella B. Veliparib for the treatment of ovarian cancer. Expert Opin Investig Drugs. 2016;25(3):367-74. doi: 10.1517/13543784.2016.1146677. Review. PubMed PMID: 26807493.
14: Rodler ET, Kurland BF, Griffin M, Gralow JR, Porter P, Yeh RF, Gadi VK, Guenthoer J, Beumer JH, Korde L, Strychor S, Kiesel BF, Linden HM, Thompson JA, Swisher E, Chai X, Shepherd S, Giranda V, Specht JM. Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation-Associated Breast Cancer. Clin Cancer Res. 2016 Jun 15;22(12):2855-64. doi: 10.1158/1078-0432.CCR-15-2137. PubMed PMID: 26801247; PubMed Central PMCID: PMC4911292.
15: Landrum LM, Brady WE, Armstrong DK, Moore KN, DiSilvestro PA, O'Malley DM, Tenney ME, Rose PG, Fracasso PM. A phase I trial of pegylated liposomal doxorubicin (PLD), carboplatin, bevacizumab and veliparib in recurrent, platinum-sensitive ovarian, primary peritoneal, and fallopian tube cancer: An NRG Oncology/Gynecologic Oncology Group study. Gynecol Oncol. 2016 Feb;140(2):204-9. doi: 10.1016/j.ygyno.2015.11.024. PubMed PMID: 26616225; PubMed Central PMCID: PMC4724478.
16: Gupta SK, Kizilbash SH, Carlson BL, Mladek AC, Boakye-Agyeman F, Bakken KK, Pokorny JL, Schroeder MA, Decker PA, Cen L, Eckel-Passow JE, Sarkar G, Ballman KV, Reid JM, Jenkins RB, Verhaak RG, Sulman EP, Kitange GJ, Sarkaria JN. Delineation of MGMT Hypermethylation as a Biomarker for Veliparib-Mediated Temozolomide-Sensitizing Therapy of Glioblastoma. J Natl Cancer Inst. 2015 Nov 27;108(5). pii: djv369. doi: 10.1093/jnci/djv369. PubMed PMID: 26615020; PubMed Central PMCID: PMC4862419.
17: Gabrielson A, Tesfaye AA, Marshall JL, Pishvaian MJ, Smaglo B, Jha R, Dorsch-Vogel K, Wang H, He AR. Phase II study of temozolomide and veliparib combination therapy for sorafenib-refractory advanced hepatocellular carcinoma. Cancer Chemother Pharmacol. 2015 Nov;76(5):1073-9. doi: 10.1007/s00280-015-2852-2. PubMed PMID: 26449224; PubMed Central PMCID: PMC4612326.
18: Mizugaki H, Yamamoto N, Nokihara H, Fujiwara Y, Horinouchi H, Kanda S, Kitazono S, Yagishita S, Xiong H, Qian J, Hashiba H, Shepherd SP, Giranda V, Tamura T. A phase 1 study evaluating the pharmacokinetics and preliminary efficacy of veliparib (ABT-888) in combination with carboplatin/paclitaxel in Japanese subjects with non-small cell lung cancer (NSCLC). Cancer Chemother Pharmacol. 2015 Nov;76(5):1063-72. doi: 10.1007/s00280-015-2876-7. PubMed PMID: 26433581; PubMed Central PMCID: PMC4612330.
19: VanderWeele DJ, Paner GP, Fleming GF, Szmulewitz RZ. Sustained Complete Response to Cytotoxic Therapy and the PARP Inhibitor Veliparib in Metastatic Castration-Resistant Prostate Cancer - A Case Report. Front Oncol. 2015 Jul 22;5:169. doi: 10.3389/fonc.2015.00169. PubMed PMID: 26258074; PubMed Central PMCID: PMC4510409.
20: Wagner LM. Profile of veliparib and its potential in the treatment of solid tumors. Onco Targets Ther. 2015 Jul 29;8:1931-9. doi: 10.2147/OTT.S69935. Review. PubMed PMID: 26251615; PubMed Central PMCID: PMC4524591.

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